molecular formula C11H16BrN3O2 B592168 tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1188265-64-6

tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No. B592168
M. Wt: 302.172
InChI Key: YUTYOQIUBBQNMG-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The compound tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has been explored in the synthesis of diverse heterocyclic compounds. For example, tert-butyl amides derived from Ugi reactions involving similar compounds have been shown to undergo cyclization into dihydropyrazolo[1,5-a]pyrazine diones, demonstrating the versatility of tert-butyl groups in neighboring-group-assisted cleavage reactions (Nikulnikov et al., 2009).

Biological Evaluation

  • Compounds structurally related to tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate have been synthesized and evaluated for various biological activities. For instance, substituted pyrazinecarboxamides, including those with tert-butyl groups, have been analyzed for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

Advanced Materials Synthesis

  • In the field of material science, the tert-butyl group has been employed in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, demonstrating its utility in the preparation of complex fluorinated structures (Iminov et al., 2015).

Reaction Mechanism Studies

  • Research has also focused on understanding the reactivity and mechanism of reactions involving tert-butyl-substituted pyrazines. For example, studies on the reactivity of tert-butyl-substituted pyrazolo[5,1-c][1,2,4]triazines have contributed to a deeper understanding of the chemical behavior of such compounds (Mironovich & Shcherbinin, 2014).

Pharmaceutical Research

  • Although information on direct pharmaceutical applications of tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is limited, its structural analogs have been explored for potential medicinal uses. For instance, research on heterocyclic compounds like imidazo[1,2-a]pyrazines has investigated their anti-inflammatory activities (Abignente et al., 1992).

Novel Synthesis Methods

  • Innovative synthetic routes have been developed using tert-butyl-substituted compounds. For example, a novel method for the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines showcases the adaptability of tert-butyl groups in synthesizing structurally diverse compounds (Ivanov et al., 2017).

Green Chemistry Applications

  • In line with the principles of green chemistry, tert-butyl-substituted compounds have been used in environmentally friendly syntheses. An example is the green synthesis of novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide derivatives (Jyothi & Madhavi, 2019).

properties

IUPAC Name

tert-butyl 1-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-7-13-9(12)8(15)6-14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTYOQIUBBQNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705340
Record name tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

CAS RN

1188265-64-6
Record name tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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